molecular formula C10H11N3 B1524462 2-(azetidin-3-yl)-1H-benzimidazole CAS No. 1234710-00-9

2-(azetidin-3-yl)-1H-benzimidazole

Cat. No. B1524462
M. Wt: 173.21 g/mol
InChI Key: UEPRLXODFILGGR-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-1H-benzimidazole, also known as AZB, is a heterocyclic compound containing a benzimidazole ring and an azetidine ring. This compound has been studied extensively in the scientific community due to its potential applications in a variety of fields. AZB has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. Furthermore, AZB has been used as a scaffold for the synthesis of other compounds with potential therapeutic applications.

Scientific Research Applications

Synthesis and Antibacterial Properties

2-(Azetidin-3-yl)-1H-benzimidazole derivatives have been synthesized and evaluated for their antibacterial properties. The synthesis of these compounds involves various techniques and has shown promising results in inhibiting bacterial growth. These compounds have been effective against a range of bacterial strains, indicating their potential use in developing new antibacterial agents (Chhajed & Upasani, 2012); (Ansari & Lal, 2009).

Applications in Anti-Inflammatory and Analgesic Agents

Compounds containing 2-(Azetidin-3-yl)-1H-benzimidazole have been reported to possess significant anti-inflammatory and analgesic activities. These properties make them candidates for development into new drugs for treating inflammation and pain (Chhajed & Upasani, 2016).

Molecular Docking Studies

Molecular docking studies of these compounds have shown good affinity for various enzymes, suggesting potential applications in drug development. These studies help in understanding the interaction of these compounds with biological targets, aiding in the design of more effective drugs (Chhajed & Upasani, 2012).

Synthesis and Antimicrobial Evaluation

Various benzimidazole derivatives, including 2-(Azetidin-3-yl)-1H-benzimidazole, have been synthesized and tested for their antimicrobial activity. These studies contribute to the search for new antimicrobial agents capable of addressing drug-resistant strains of bacteria and fungi (Selvam et al., 2011).

Role in Medicinal Chemistry Optimization

These compounds play a significant role in medicinal chemistry, particularly in the optimization of positive allosteric modulators for receptors. This optimization is crucial for developing new therapeutic agents with improved activity and stability (de Lucas et al., 2019).

properties

IUPAC Name

2-(azetidin-3-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPRLXODFILGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680506
Record name 2-(Azetidin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azetidin-3-yl)-1H-benzimidazole

CAS RN

1234710-00-9
Record name 2-(Azetidin-3-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TD Penning, GD Zhu, VB Gandhi, J Gong… - Bioorganic & Medicinal …, 2008 - Elsevier
We have developed a series of cyclic amine-containing benzimidazole carboxamide poly(ADP-ribose)polymerase (PARP) inhibitors, with good PARP-1 enzyme potency, as well as …
Number of citations: 116 www.sciencedirect.com

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